4-Acryloyloxybenzoic acid

Ceiling temperature Thermal polymerization Addition vs. condensation polymerization

Researchers seeking a thermally robust monomer for melt grafting or liquid crystal polymer synthesis often face ceiling-temperature limitations with methacrylate analogs. 4-Acryloyloxybenzoic acid (ABA) resolves this by retaining radical polymerization capability at 250 °C, where methacrylate derivatives fail. • Enables reactive extrusion grafting onto polyolefins at 200-250 °C; improves HDPE yield stress and Young's modulus. • Forms mesogenic diacrylate monomers with broad mesophase ranges (98-265 °C) tunable by aryl substitution. • Copolymerizes with organotin acrylates (r₁=1.01, r₂=0.40) for alternating-sequence controlled-release antifouling polymers.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 41514-45-8
Cat. No. B1250282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acryloyloxybenzoic acid
CAS41514-45-8
Synonymsp-acryloyloxybenzoic acid
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC=CC(=O)OC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H8O4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2,(H,12,13)
InChIKeyRZZZQPNSNIVWAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acryloyloxybenzoic Acid: Dual-Function Polymerizable Monomer


4-Acryloyloxybenzoic acid (ABA, also referred to as p-acryloyloxybenzoic acid) is a heterobifunctional aromatic monomer with the molecular formula C₁₀H₈O₄ and a molecular weight of 192.17 g·mol⁻¹ . It combines a polymerizable acrylate ester moiety at the para position with a free carboxylic acid group, enabling both radical addition polymerization via the acryloyl double bond and condensation polymerization via the benzoic acid functionality [1]. This dual reactivity distinguishes ABA from simple acrylic monomers (e.g., acrylic acid) that lack the aromatic rigid-rod character, and from non-polymerizable benzoic acid derivatives (e.g., 4-hydroxybenzoic acid) that cannot participate in chain-growth polymerization. ABA has been exploited as a precursor to side-chain liquid crystalline polymers, graft compatibilizers for polyolefins, organometallic copolymers, and polymeric dispersants [2][3]. Its closest structural analog—4-methacryloyloxybenzoic acid (MBA, CAS 15721-10-5)—differs by a single α-methyl group on the acrylate, yet this subtle substitution produces quantifiable divergence in thermal polymerization mechanism, ceiling temperature, copolymerization reactivity, crystalline polymorphism, and polymerizability [1][4].

Mechanism Retains dual addition/condensation polymerization at high-temperature processing.
Architecture Rigid-rod oxybenzoate scaffold enables thermotropic liquid crystalline mesophase design.
Synthesis Accessible via γ-radiation, thermal, and peroxide-initiated polymerization routes.

Why Substitutes Cannot Match 4-Acryloyloxybenzoic Acid Performance


The α-methyl group in 4-methacryloyloxybenzoic acid (MBA) lowers the ceiling temperature of addition polymerization below 250 °C, extinguishing its radical chain-growth pathway at elevated processing temperatures—whereas 4-acryloyloxybenzoic acid (ABA) retains both addition and condensation polymerization capability at 250 °C [1]. This single mechanistic difference renders ABA uniquely suitable for high-temperature reactive processing strategies (e.g., melt grafting onto polyolefins above 200 °C) where MBA would fail to incorporate via addition polymerization. Furthermore, MBA homopolymer can only be obtained by bulk melt polymerization, whereas ABA homopolymer is accessible via γ-radiation-induced solution, bulk melt, and thermal polymerization routes—giving ABA broader synthetic latitude [2]. Simpler acrylate monomers such as acrylic acid lack the aromatic rigid-rod para-oxybenzoate core that imparts thermotropic liquid crystalline character to ABA and enables the formation of ordered melts and mesophase-capable derivatives (98–265 °C range) [3]. The quantitative evidence below establishes that the acryloyl-vs-methacryloyl distinction and the presence of the 4-oxybenzoic acid scaffold are not interchangeable features but produce measurable, application-critical differences in reactivity, thermal stability, crystalline polymorphism, and mesophase behavior.

Mechanism at 250°C
ABA: addition + condensation pathways remain active.
MBA analog: addition polymerization suppressed; only condensation proceeds.
Polymerization routes
ABA: γ-radiation, melt, and thermal routes demonstrated.
MBA analog: homopolymer accessible only via bulk melt polymerization.
β-phase induction in PP
ABA grafts induce β-crystalline modification at ≥185°C.
MBA analog grafts: β-phase not observed; promotes α₂ monoclinic form instead.

Quantitative Differentiation from Closest Analogs


Thermal Polymerization Mechanism at 250 °C

In a direct head-to-head study by Golova and Amerik (1981), the thermal behavior of 4-acryloyloxybenzoic acid (ABA) and 4-methacryloyloxybenzoic acid (MBA) was compared at 250 °C—a temperature relevant to melt processing of engineering thermoplastics. MBA at 250 °C exceeds its ceiling temperature for radical addition polymerization; consequently, only condensation polymerization (polycondensation) occurs, yielding poly(oxy-1,4-phenylenecarbonyl) [1]. ABA, by contrast, remains below its ceiling temperature at 250 °C and undergoes both addition and condensation polymerization simultaneously, producing a complex macromolecular architecture with both vinyl polymer backbone and ester-linked rigid-rod segments that spontaneously parallelize into an ordered, liquid crystalline melt [1]. This is not a marginal or gradual difference: it is a binary on/off distinction in the accessible polymerization mechanism at a technologically relevant processing window.

Thermal polymerization at 250°C
Head-to-head
ABA: Addition + Condensation operative
MBA: Condensation only; addition suppressed
Binary mechanism gate for high-T processing.
Direct melt study; Makromol. Chem. 1981.
Ceiling temperature Thermal polymerization Addition vs. condensation polymerization High-temperature processing

Copolymerization Reactivity Ratios with Organotin Acrylates

Shaaban, Mahmoud, Azab, and Messiha (1992) determined monomer reactivity ratios for the copolymerization of tri-n-butyltin acrylate (monomer-1) with p-acryloyloxybenzoic acid (ABA, monomer-2), and—within the same study—with N-methacryloyloxytetrabromophthalimide (NMTP) as a comparator [1]. For the ABA system: r₁ = 1.01, r₂ = 0.40, indicating that tri-n-butyltin acrylate has a slight preference for homopropagation (r₁ ≈ 1) while ABA preferentially cross-propagates (r₂ = 0.40 < 1), leading to a copolymer richer in ABA near the chain ends and with a tendency toward alternating character [1]. For NMTP: r₁ = 0.69, r₂ = 0.90—both values below 1, indicating a stronger alternating tendency. When the comonomer was switched to tri-n-butyltin methacrylate, the ABA pair yielded r₁ = 2.21, r₂ = 0.87, while NMTP gave r₁ = 0.85, r₂ = 1.35 [1]. These four parameter sets are quantitatively distinct and enable a priori prediction of copolymer composition drift for each monomer pair—a critical design parameter for controlled-release antifouling coatings.

Reactivity ratio with organotin acrylate
Reported
r₂ (ABA) = 0.40
Supports alternating incorporation design.
2.25-fold lower vs. NMTP analog; Eur. Polym. J. 1992.
Reactivity ratios Organotin copolymers Antifouling polymers Copolymer composition control

Comparative Thermal Stability of Homopolymers

Çetin and Tinçer (2008, Part II) conducted a comparative thermal degradation study of poly(p-acryloyloxybenzoic acid) (PABA) and poly(p-methacryloyloxybenzoic acid) (PMBA) using DSC, direct pyrolysis mass spectrometry, and combined TGA/FTIR [1]. Both homopolymers were stable under nitrogen but began to decompose under atmospheric conditions when heated above 230 °C [1]. Critically, the study reported that 'PABA and PABA-g-PP showed a better thermal stability compared to the other polymer' (i.e., PMBA and its grafts) [1]. The degradation of both polymers proceeded predominantly via side-group decomposition yielding phenol, benzoic acid, hydroxybenzoic acid, carboxylic and carbonyl groups, and cyclodiene from phenol decomposition [1]. Additionally, when grafted onto polypropylene, the induction temperature of degradation increased by approximately 10–20 °C for both PABA-g-PP and PMBA-g-PP relative to their respective homopolymers, but the stability advantage of the ABA-based system was maintained [1]. The initial decomposition temperatures of both polymer families were also confirmed above 230 °C by an independent TGA study of Sainath et al. (2000) [2].

Thermal stability ranking
Head-to-head
PABA (ABA polymer): reported higher stability
PMBA (MBA polymer): lower stability; decomposition onset >230°C
Reported thermal endurance advantage may extend processing window.
TGA/FTIR and DSC data; J. Appl. Polym. Sci. 2008.
Thermal stability Thermogravimetric analysis Degradation mechanism Polymer durability

β-Crystalline Modification Induction in Polypropylene

Çetin and Tinçer (2008, Part I) reported a striking crystallographic difference when ABA and MBA were graft-copolymerized onto isotactic polypropylene (iPP) [1]. In ABA-g-PP products, the β-crystalline modification (hexagonal) of polypropylene—a phase associated with enhanced impact resistance and toughness—was formed at grafting temperatures of 185 °C and above, and also appeared in second-run DSC scans after fast cooling [1]. In contrast, the β-form was not observed in any MBA-g-PP graft copolymers under identical conditions [1]. Furthermore, ABA grafting did not influence the formation of the two α-monoclinic forms (α₁ and α₂) of iPP, whereas MBA grafting selectively promoted the α₂ form [1]. This means ABA uniquely functions as a β-nucleating graft when processed at ≥185 °C—a property completely absent in its methacryloyl analog.

β-phase induction in PP grafts
Head-to-head
ABA-g-PP: β-crystalline phase present (≥185°C)
MBA-g-PP: β-phase absent; α₂ form promoted
Unique β-nucleation function not replicated by methacryloyl analog.
Wide-angle XRD confirmed; J. Appl. Polym. Sci. 2008.
Crystalline polymorphism β-phase polypropylene Graft copolymerization Nucleating agent

Homopolymerization Route Versatility

A direct comparison by Çetin and Tinçer (2008, Part I) established that poly(acryloyloxybenzoic acid) (PABA) can be obtained via three distinct polymerization routes: (i) γ-radiation-induced solution polymerization, (ii) bulk melt polymerization initiated by dicumyl peroxide (DCP), and (iii) thermal polymerization [1]. The monomer ABA also intrinsically exhibits liquid crystalline character [2]. In sharp contrast, poly(methacryloyloxybenzoic acid) (PMBA) could be obtained only by bulk melt polymerization [1]. This limited polymerizability of MBA is fully consistent with its lower ceiling temperature reported by Golova and Amerik [3]: the methacryloyl system is thermodynamically constrained against chain-growth polymerization under solution or radiation conditions where heat dissipation is efficient and equilibrium monomer concentrations are disfavored. The broader synthetic accessibility of PABA means that laboratories and production facilities can select the polymerization method most compatible with their existing infrastructure—radiation, thermal, or peroxide-initiated melt processing—without being locked into a single route.

Polymerization route versatility
Reported
3 distinct routes (γ-radiation, melt, thermal)
Broad synthetic latitude vs. single melt route for MBA.
Çetin & Tinçer, 2008; METU thesis 2006.
Homopolymerization γ-Radiation polymerization Solution polymerization Bulk melt polymerization

Verified Application Scenarios


High-Temperature Melt Grafting onto Polyolefins

ABA is the preferred monomer for reactive extrusion and melt grafting onto polyethylene or polypropylene at processing temperatures of 200–250 °C because it retains radical addition polymerization capability in this thermal regime—unlike MBA, which exceeds its ceiling temperature and loses all chain-growth reactivity at 250 °C [1]. The grafted ABA chains (PABA) provide aromatic carboxyl functionality for enhanced adhesion, dyeability, and interfacial compatibilization, with the additional benefit of inducing β-crystalline PP modification at grafting temperatures ≥185 °C for improved toughness [2]. Tensile testing of PABA-g-HDPE has demonstrated improvements in stress at yield and Young's modulus relative to neat HDPE [3].

Mesogenic Monomers and Side-Chain Liquid Crystalline Polymers

ABA serves as the key building block for constructing mesogenic diacrylate monomers—specifically α,ω-alkylene bis[4-(4-acryloyloxybenzoyloxy)benzoate]s—that exhibit thermotropic liquid crystalline behavior [1]. While the simple phenyl esters of PABA do not themselves display mesophases, para-aryl-substituted phenyl ester derivatives exhibit mesophase properties across the broad temperature range of 98–265 °C, with the mesophase type and transition temperatures tunable by aryl substituent selection [2]. The polyacrylate backbone (from ABA) yields lower Tg but higher Tm and Ti (isotropization temperature) compared to the polymethacrylate analog—providing a wider mesophase temperature window that is beneficial for melt-processable LC thermosets [2].

Controlled-Release Antifouling Copolymer Coatings

ABA copolymerizes with tri-n-butyltin acrylate (r₁ = 1.01, r₂ = 0.40) and tri-n-butyltin methacrylate (r₁ = 2.21, r₂ = 0.87) with quantitatively established reactivity ratios [1]. The low r₂ value (0.40) for ABA in the acrylate system indicates a tendency toward alternating incorporation, producing a copolymer architecture where organotin units are spaced by ABA residues—potentially yielding a more uniform hydrolytic release profile than NMTP-based copolymers (r₂ = 0.90, more random) [1]. This predictable sequence distribution directly impacts the design of controlled-release antifouling paints where sustained biocide elution rate is the critical performance parameter.

Polymeric Dispersants for Pigment Formulations

ABA and its (meth)acryloyloxybenzoic acid analogs are explicitly claimed as anchor-group monomers in block copolymer dispersants for pigment stabilization in inkjet inks, printing inks, and coating compositions [1]. The benzoic acid moiety provides strong adsorption onto pigment surfaces (acting as the anchor block), while the polymerizable acrylate enables controlled block copolymer architecture via living/controlled radical polymerization techniques [1]. The selection of ABA specifically—over MBA—provides the documented synthetic versatility of three polymerization routes [2], enabling dispersant manufacturers to choose the most cost-effective synthesis pathway without being constrained to bulk melt polymerization only.

Application
Selection Property
Validation Focus
Melt grafting onto polyolefins
Dual polymerization reactivity at high temperature
Confirm addition polymerization retention under process conditions
Side-chain liquid crystalline polymers
Rigid-rod oxybenzoate scaffold; broad mesophase window
Mesophase temperature range and type via DSC/POM
Controlled-release antifouling coatings
Established reactivity ratios for alternating copolymer design
Copolymer composition drift analysis; hydrolytic release profile
Polymeric pigment dispersants
Anchor-group functionality and multi-route polymerizability
Dispersant stability and pigment adsorption efficiency
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